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Compound of Interest

Compound Name: N,N-Dimethylamidino Urea

Cat. No.: B15572935

An In-depth Guide for Researchers and Drug Development Professionals
Introduction

N,N-Dimethylamidino Urea, also known by its IUPAC name (E)-
[amino(dimethylamino)methylidene]urea, is a small organic molecule with the chemical formula
C4H10N4O0. It is structurally related to urea and biguanides, and is notably recognized as an
impurity or a hydroxy analog of Metformin, a widely used antidiabetic drug. This document aims
to provide a comprehensive guide to the spectroscopic properties of N,N-Dimethylamidino
Urea, a critical resource for researchers in medicinal chemistry, drug metabolism, and
analytical chemistry. Due to the limited availability of public domain spectroscopic data, this
guide will focus on the known identifiers of the compound and outline the general
methodologies for acquiring such data.

While extensive searches for publicly available experimental *H NMR, 3C NMR, IR, and Mass
Spectrometry data for N,N-Dimethylamidino Urea have been conducted, specific datasets
from peer-reviewed publications are not readily accessible. The compound is primarily
available through commercial chemical suppliers as a reference standard, often for the purpose
of impurity analysis in metformin-related drug products. The spectroscopic data is typically
provided in the Certificate of Analysis upon purchase.

This guide will, therefore, provide a framework for the expected spectroscopic characteristics
based on the known structure of N,N-Dimethylamidino Urea and detail the standard
experimental protocols used to obtain such data.
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Compound Identification

For clarity and precise identification, the following identifiers are associated with N,N-
Dimethylamidino Urea:

Identifier Value

Common Name N,N-Dimethylamidino Urea

IUPAC Name (E)-[amino(dimethylamino)methylidene]urea
CAS Number 98026-16-5[1][2][3][4][5]

Molecular Formula C4H10N4O[1][4][5][6]

Molecular Weight 130.15 g/mol [6]

Metformin Hydroxy Analog 2, N-
Synonyms . R
[(Dimethylamino)iminomethyl]Urea[1][3][5]

Predicted Spectroscopic Data

While experimental data is not publicly available, the following tables outline the expected
signals in *H NMR, 3C NMR, and IR spectroscopy, and the expected molecular ion peak in
mass spectrometry based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR)

Predicted Chemical

Shift (ppm) Multiplicity Integration Assignment
~2.8-32 Singlet 6H N(CHs)2
~55-7.0 Broad Singlet 2H C(=O)NH:z
~7.0-85 Broad Singlet 2H C(=NH)NH:

13C NMR (Carbon NMR)

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b15572935?utm_src=pdf-body
https://www.benchchem.com/product/b15572935?utm_src=pdf-body
https://chemicea.com/product/metformin-hydroxy-analog-2
https://www.simsonpharma.com/product/metformin-hydroxy-analog-2
https://aquigenbio.com/product/metformin-hydroxy-analog-2/
https://m.chemicalbook.com/ProdSupplierGWCB72696042_EN.htm
https://www.synzeal.com/en/metformin-hydroxy-analog-2
https://chemicea.com/product/metformin-hydroxy-analog-2
https://m.chemicalbook.com/ProdSupplierGWCB72696042_EN.htm
https://www.synzeal.com/en/metformin-hydroxy-analog-2
https://pubchem.ncbi.nlm.nih.gov/compound/55289276
https://pubchem.ncbi.nlm.nih.gov/compound/55289276
https://chemicea.com/product/metformin-hydroxy-analog-2
https://aquigenbio.com/product/metformin-hydroxy-analog-2/
https://www.synzeal.com/en/metformin-hydroxy-analog-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Predicted Chemical Shift (ppm) Assighment
~35-45 N(CHs)2

~ 155 -165 C=0
~160-170 C=N

Infrared (IR) Spectroscopy

Wavenumber (cm~?)

Functional Group

3100 - 3500 N-H stretching (amines and amides)
2800 - 3000 C-H stretching (alkane)

~ 1650 - 1700 C=0 stretching (urea carbonyl)

~ 1600 - 1650 C=N stretching (amidine)

~ 1550 - 1640 N-H bending (amines and amides)

Mass Spectrometry (MS)
m/z

lon

130.0855

[M]* (Exact Mass)

131.0933

[M+H]*

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to

obtain the spectroscopic data for N,N-Dimethylamidino Urea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of N,N-Dimethylamidino Urea in 0.5-
0.7 mL of a deuterated solvent (e.g., DMSO-ds, D20, or CD30OD). The choice of solvent is
critical and should be one in which the compound is fully soluble and which does not have

signals that would obscure the analyte's peaks.
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 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

e Data Acquisition for tH NMR:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-5 seconds,

and an acquisition time of 2-4 seconds.
o The number of scans can range from 8 to 64, depending on the sample concentration.
o Data Acquisition for 13C NMR:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 3C.

o Arelaxation delay of 2-5 seconds is commonly used.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline corrections should be performed. Chemical shifts are
referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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o Data Acquisition:

o

Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o

Place the sample in the spectrometer and record the sample spectrum.

[¢]

The spectrum is typically recorded over a range of 4000 to 400 cm™2,

[¢]

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1
pg/mL to 1 ng/mL) in a suitable solvent such as methanol, acetonitrile, or water. The solvent
should be compatible with the ionization technique.

 Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source. Electrospray ionization (ESI) is a common choice for this type of polar molecule.

o Data Acquisition:

o Introduce the sample solution into the ion source via direct infusion or through a liquid
chromatography (LC) system.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF)
analyzer to determine the accurate mass and elemental compaosition.

o Data Processing: The resulting mass spectrum will show the relative abundance of ions as a
function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of a chemical compound like N,N-Dimethylamidino Urea.
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A logical workflow for the spectroscopic analysis of N,N-Dimethylamidino Urea.

Conclusion

While publicly accessible, experimentally-derived spectroscopic data for N,N-Dimethylamidino
Urea is currently scarce, this guide provides the necessary framework for its identification,
predicted spectral characteristics, and the standardized protocols for data acquisition. For
researchers and professionals in drug development, obtaining a certified reference standard
from a commercial supplier is the most direct path to acquiring the detailed spectroscopic data
necessary for method development, validation, and quality control. The methodologies and
expected data presented herein serve as a valuable resource for guiding such analytical work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Metformin Hydroxy Analog 2 | CAS N0-98026-16-5 [chemicea.com]

2. Metformin Hydroxy Analog 2 | CAS No- 98026-16-5 | Simson Pharma Limited
[simsonpharma.com]

o 3. Metformin Hydroxy Analog 2 | CAS No: 98026-16-5 [aquigenbio.com]
e 4.98026-16-5 CAS Manufactory [m.chemicalbook.com]
e 5. Metformin Hydroxy Analog 2 | 98026-16-5 | SynZeal [synzeal.com]

e 6. N,N-Dimethylamidino Urea | C4H10N40O | CID 55289276 - PubChem
[pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Data of N,N-Dimethylamidino Urea: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572935#spectroscopic-data-nmr-ir-mass-spec-of-
n-n-dimethylamidino-urea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

